molecular formula C11H7BrN2O4 B13021498 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid

4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid

Cat. No.: B13021498
M. Wt: 311.09 g/mol
InChI Key: JONIVENXUIRKAN-UHFFFAOYSA-N
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Description

Product Name: 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid CAS Registry Number: 1378255-40-3 Molecular Formula: C 11 H 7 BrN 2 O 4 Molecular Weight: 311.09 g/mol 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid is a synthetically derived quinoline derivative intended for research and professional manufacturing use. This compound features a multifunctional molecular architecture, integrating a bromine atom, a nitro group, and a carboxylic acid moiety on a quinoline backbone. This specific substitution pattern creates a versatile chemical scaffold for structure-activity relationship (SAR) studies, particularly in the development of novel enzyme inhibitors . Quinoline-4-carboxylic acids are a significant class of compounds in medicinal chemistry, with research highlighting their role as potent inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a key target in the de novo pyrimidine biosynthesis pathway . Inhibiting this pathway can disrupt nucleotide production, leading to antiproliferative effects observed in certain anticancer studies . The structure-activity relationship for this chemical family indicates that the carboxylic acid at the C4 position is essential for activity, while substitutions on the benzo portion of the ring system can drastically influence inhibitory potency . The presence of both bromine and nitro groups in this compound provides handles for further chemical modification, allowing researchers to synthesize a diverse array of analogs for biological evaluation. Potential Research Applications: Medicinal Chemistry: Serves as a key intermediate in the synthesis of novel quinoline-based compounds for screening against various biological targets. Anticancer Research: Used in studies exploring DHODH inhibition, given the established correlation between quinoline carboxylic acids and the suppression of tumor cell growth . Antimicrobial Research: Quinoline derivatives with nitro and halogen substituents are frequently investigated for their potential to disrupt microbial cellular processes . Chemical Biology: Useful as a scaffold for probing enzyme mechanisms and interactions due to its distinct functional groups that can participate in halogen bonding and hydrogen bonding . Handling and Storage: Please refer to the Safety Data Sheet (SDS) for comprehensive handling information. This product is for research purposes only. Intended Use: For Research Use Only. Not for human or veterinary use. These chemicals are for professional manufacturing, research laboratories, and industrial or commercial usage only .

Properties

Molecular Formula

C11H7BrN2O4

Molecular Weight

311.09 g/mol

IUPAC Name

4-bromo-8-methyl-6-nitroquinoline-3-carboxylic acid

InChI

InChI=1S/C11H7BrN2O4/c1-5-2-6(14(17)18)3-7-9(12)8(11(15)16)4-13-10(5)7/h2-4H,1H3,(H,15,16)

InChI Key

JONIVENXUIRKAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)O)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 8-methylquinoline, followed by nitration and carboxylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitutions occur at the correct positions on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological activities .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid is its potential as an antimicrobial agent. Research indicates that quinoline derivatives exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). A study highlighted the synthesis of arylated quinoline carboxylic acids, demonstrating that modifications to the quinoline structure can enhance antibacterial properties against both replicating and non-replicating Mtb .

Case Study: Mycobacterium tuberculosis Inhibition

In a comparative study, several quinoline carboxylic acids were synthesized and screened for their ability to inhibit Mtb. Compounds with structural similarities to 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid showed promising results, particularly in inhibiting DNA gyrase, a critical enzyme for bacterial replication .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Quinoline derivatives are known to inhibit protein tyrosine kinases (PTKs), which are involved in the regulation of cell growth and differentiation. Abnormal activation of PTKs is often linked to cancer progression.

Case Study: Inhibition of Protein Tyrosine Kinases

Research has shown that certain substituted quinolines, including those related to 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid, can effectively inhibit PTKs, thereby reducing abnormal cell proliferation associated with tumors . This makes them potential candidates for cancer therapeutics.

Antileishmanial Activity

Another significant application is in the treatment of leishmaniasis, a disease caused by protozoan parasites. Quinoline derivatives have been tested for their antileishmanial activity.

Case Study: Antileishmanial Screening

In a study involving various quinoline carboxylic acids, compounds similar to 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid were evaluated against Leishmania donovani. The results indicated varying degrees of activity, with some derivatives showing IC50 values comparable to established treatments .

Synthesis and Characterization

The synthesis of 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid involves complex chemical reactions that can be optimized for better yield and purity. Understanding the synthesis pathways is crucial for developing this compound for pharmaceutical applications.

Synthesis Pathway Overview

The synthesis typically involves:

  • Starting from appropriate nitro-substituted precursors.
  • Employing methods such as cyclization reactions followed by functional group modifications.

Data Summary

ApplicationActivity TypeReference
AntimicrobialInhibition of Mtb
AnticancerPTK inhibition
AntileishmanialLeishmania inhibition

Mechanism of Action

The mechanism of action of 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and carboxylic acid groups can also participate in binding to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Substituents (Positions) Functional Groups Molecular Weight Key Properties/Applications
6-Bromoquinoline-3-carboxylic acid 798545-30-9 C₁₀H₆BrNO₂ Br (6), COOH (3) Carboxylic acid 256.07 Intermediate in drug synthesis
6-Bromo-4-hydroxyquinoline-3-carboxylic acid 98948-95-9 C₁₀H₆BrNO₃ Br (6), OH (4), COOH (3) Carboxylic acid, hydroxy 272.06 Chelation agent for metal ions
6-Bromo-4-chloro-3-nitroquinoline 723281-72-9 C₉H₄N₂O₂ClBr Br (6), Cl (4), NO₂ (3) Nitro, chloro 287.49 Electrophilic reactivity in SNAr reactions
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate 1260650-59-6 C₁₂H₈BrClFNO₂ Br (8), Cl (4), F (5), COOEt (3) Ester, halogenated 348.56 Precursor for fluorinated APIs
4-Amino-7-bromo-6-methylquinoline 1189106-23-7 C₁₀H₉N₂Br Br (7), NH₂ (4), CH₃ (6) Amino, methyl 237.10 Ligand in catalysis

Key Differences and Implications

  • Substituent Position : The target compound’s bromine at position 4 (vs. 6 or 8 in analogs) alters steric hindrance and electronic effects. Bromine at position 4 increases electrophilicity at adjacent positions, enhancing reactivity in coupling reactions compared to bromine at position 6 .
  • Functional Groups: The nitro group at position 6 in the target compound contrasts with hydroxy (CAS 98948-95-9) or amino (CAS 1189106-23-7) groups in analogs. Nitro groups are electron-withdrawing, reducing basicity but increasing oxidative stability compared to amino derivatives .
  • Carboxylic Acid vs. Ester: The carboxylic acid at position 3 enhances solubility in polar solvents (e.g., DMSO or methanol) compared to ester derivatives like ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate (CAS 1260650-59-6), which exhibit higher lipophilicity .

Biological Activity

4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid is a heterocyclic compound with significant biological activity attributed to its unique structural characteristics. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid is C11_{11}H7_7BrN2_2O4_4, with a molecular weight of approximately 311.09 g/mol. The compound features a quinoline backbone, which is modified by the presence of a bromine atom, a methyl group, and a nitro group, alongside a carboxylic acid functional group that enhances its reactivity in various biological contexts.

Synthesis

The synthesis of 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid typically involves multi-step reactions, including bromination and nitration processes. These steps require precise control over reaction conditions to achieve high yields and purity. Common methods include:

  • Bromination : Using N-bromosuccinimide (NBS) in chloroform to introduce the bromine atom.
  • Nitration : Employing nitrating agents to add the nitro group at the appropriate position on the quinoline ring.
  • Carboxylation : Introducing the carboxylic acid group through carbonylation reactions.

Antimicrobial Properties

Research indicates that derivatives of quinoline, including 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid, exhibit substantial antimicrobial activity against various pathogens. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 4 µg/mL against resistant strains .

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus4 - 16
Escherichia coli1 × 10⁻⁶
Klebsiella pneumoniae25

Anticancer Activity

The anticancer potential of 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid has been explored through various assays. Compounds with similar structures have shown promising results against several cancer cell lines, including HeLa and MCF-7 cells. For instance, IC50_{50} values for related quinoline derivatives ranged from 5 to 49 mM, demonstrating their effectiveness in inhibiting cancer cell proliferation .

The biological activity of this compound is believed to stem from its ability to interact with critical cellular targets such as proteins involved in cell division and DNA replication. For example, quinoline derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . Moreover, the presence of electron-withdrawing groups like nitro enhances lipophilicity and facilitates better interaction with cellular membranes.

Case Studies

  • Antiviral Activity : A study highlighted that certain nitro-substituted quinolines exhibited significant antiviral activity against H5N1 with low cytotoxicity levels. The compound's structure allowed for effective binding to viral proteins, inhibiting their function while maintaining safety profiles in mammalian cells .
  • Tuberculosis Inhibition : Research into arylated quinoline carboxylic acids revealed that some derivatives possess activity against both replicating and non-replicating Mycobacterium tuberculosis. The best-performing compounds demonstrated IC50_{50} values around 1 μM against Mtb DNA gyrase .

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